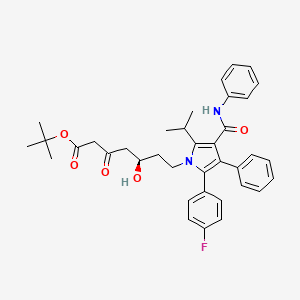

3-Oxo Atorvastatin tert-Butyl Ester

Description

Contextual Significance in Complex Molecular Synthesis

The importance of 3-Oxo Atorvastatin (B1662188) tert-Butyl Ester in complex molecular synthesis stems from its structural features. The "tert-butyl ester" group serves as a protecting group for the carboxylic acid functionality in the heptanoate (B1214049) side chain. nih.gov This protection is crucial to prevent unwanted side reactions during the subsequent chemical transformations required to build the rest of the atorvastatin molecule.

Strategic Position as a Chemical Intermediate in Atorvastatin Analogue Development

The strategic value of 3-Oxo Atorvastatin tert-Butyl Ester extends beyond the synthesis of atorvastatin itself; it is a pivotal intermediate for creating a diverse range of atorvastatin analogues. nih.gov The development of analogues is a common strategy in medicinal chemistry to improve the pharmacological profile of a lead compound, such as enhancing its efficacy, selectivity, or metabolic stability. nih.gov

By modifying the various functional groups present in this compound, chemists can systematically explore the structure-activity relationships of the atorvastatin scaffold. For example, the phenyl groups on the pyrrole (B145914) ring can be substituted with different chemical moieties to investigate their impact on the compound's interaction with its biological target, HMG-CoA reductase.

Furthermore, the heptanoate side chain can be altered. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with different amines or alcohols to generate a library of amide or ester analogues. nih.gov The ketone at the 3-position also provides a site for modification, allowing for the introduction of different functional groups or changes in stereochemistry.

The development of atorvastatin derivatives with enhanced water solubility and hepatoselectivity has been an area of active research. nih.gov For instance, conjugating atorvastatin derivatives with N-acetylgalactosamine, a ligand for the asialoglycoprotein receptor (ASGPR) on hepatocytes, can target the drug more specifically to the liver. nih.gov The synthesis of these conjugates often proceeds through intermediates derived from this compound.

Table 1: Key Chemical Intermediates in Atorvastatin Synthesis

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| This compound | 134394-98-2 | C37H41FN2O5 | Key intermediate with protected side chain and reactive ketone. sincopharmachem.com |

| Atorvastatin Acetonide tert-Butyl Ester | 125971-95-1 | C40H47FN2O5 | An intermediate where the diol side chain is protected as an acetonide. nih.govsimsonpharma.com |

| Atorvastatin tert-Butyl Ester | 134395-00-9 | C37H43FN2O5 | The direct precursor to atorvastatin before deprotection of the ester. nih.gov |

| 3-Oxo Atorvastatin | 1391194-36-7 | C33H33FN2O5 | An impurity and a metabolite of atorvastatin. medchemexpress.comsimsonpharma.comnih.gov |

Table 2: Research Findings on Atorvastatin Analogue Synthesis

| Starting Material/Intermediate | Synthetic Transformation | Resulting Analogue/Product | Research Focus |

| Alkyne and Azide derivatives of Atorvastatin | Copper(I)-catalysed azide-alkyne cycloaddition (CuAAC) | N-acetylgalactosamine-atorvastatin conjugates | Enhancing water solubility and hepatoselectivity. nih.gov |

| Advanced ketal ester intermediate | Ketal deprotection and ester hydrolysis | Atorvastatin Calcium | Developing a high-yielding, large-scale synthesis. nih.gov |

| (3R, 5R)-6-cyano-3,5-dihydroxyhexanoate | Treatment with 2,2-dimethoxypropane | Cyano acetonide ester | Part of a convergent synthetic route to atorvastatin. google.com |

Properties

IUPAC Name |

tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXLKFSRLPMJPO-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Subsequent Transformations of 3 Oxo Atorvastatin Tert Butyl Ester

Reactivity of the 3-Oxo Moiety in Further Reactions

The 3-oxo group, as part of a β-keto ester system, is the focal point of significant chemical transformations, most notably diastereoselective reduction, which is a critical step in establishing the correct stereochemistry of the final Atorvastatin (B1662188) molecule. The presence of the adjacent ester group and the chiral center at the 5-position influences the stereochemical outcome of the reduction of the 3-oxo group.

The primary reaction involving the 3-oxo moiety is its reduction to a hydroxyl group, yielding the desired (3R,5R)-dihydroxy ester. This transformation is typically achieved using a variety of reducing agents, often in the presence of a chelating agent to control the stereoselectivity. One common method involves the use of sodium borohydride (B1222165) in combination with a trialkylborane, such as triethylborane. This combination facilitates a diastereoselective reduction, favoring the formation of the syn-diol.

The general reactivity of β-keto esters also suggests other potential transformations of the 3-oxo group, although these are not typically employed in the direct synthesis of Atorvastatin. The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated to form a nucleophilic enolate. This enolate could theoretically participate in alkylation or acylation reactions for the synthesis of Atorvastatin analogues.

The 3-oxo moiety also exists in equilibrium with its enol tautomer. This keto-enol tautomerism is a fundamental property of β-dicarbonyl compounds and can be catalyzed by both acids and bases. The enol form provides an alternative pathway for reactions, acting as a nucleophile through its electron-rich double bond.

Table 1: Diastereoselective Reduction of the 3-Oxo Moiety

| Reducing Agent/System | Product Diastereomer | Reference |

| Sodium borohydride / Triethylborane | (3R,5R)-dihydroxy ester | newdrugapprovals.org |

| Tributylborane / Sodium borohydride | (3R,5R)-dihydroxy ester | newdrugapprovals.org |

Hydrolysis and Transesterification Reactions of the tert-Butyl Ester

The tert-butyl ester group in 3-Oxo Atorvastatin tert-Butyl Ester serves as a protecting group for the carboxylic acid functionality during the early stages of the Atorvastatin synthesis. Its removal is a crucial deprotection step that is typically performed after the reduction of the 3-oxo group. The steric bulk of the tert-butyl group significantly influences its reactivity, particularly its resistance to certain hydrolysis conditions.

Hydrolysis:

The hydrolysis of the tert-butyl ester can be catalyzed by either acid or base, though the mechanisms and efficiencies of these pathways differ substantially.

Acid-Catalyzed Hydrolysis: This is the most common method for the deprotection of tert-butyl esters. The reaction proceeds through a unimolecular mechanism (AAL1 or SN1 type) involving the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then quenched by water or another nucleophile. The stability of the tert-butyl carbocation makes this process facile under acidic conditions. In the synthesis of Atorvastatin, this step is often carried out after the reduction of the 3-oxo group.

Base-Catalyzed Hydrolysis (Saponification): Tert-butyl esters are notably resistant to base-catalyzed hydrolysis via the typical bimolecular acyl-oxygen cleavage (BAC2) mechanism. The steric hindrance provided by the bulky tert-butyl group impedes the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. While not the preferred method for deprotection in Atorvastatin synthesis, under forcing conditions, hydrolysis can occur.

Transesterification:

Transesterification of the tert-butyl ester is a potential reaction, though less commonly employed in the direct synthetic route to Atorvastatin. This reaction involves the exchange of the tert-butyl group with another alkyl group from an alcohol, and can be catalyzed by acids, bases, or enzymes. The selective transesterification of β-keto esters is a known transformation in organic synthesis and could be applied to this compound to generate other ester derivatives. These derivatives could be useful for modifying the pharmacokinetic properties of the molecule or as intermediates for the synthesis of other compounds.

Table 2: Conditions for Hydrolysis of the tert-Butyl Ester in Atorvastatin Intermediates

| Reagent(s) | Reaction Type | Product | Reference |

| Hydrochloric Acid (HCl) in methanol, followed by Sodium Hydroxide (NaOH) | Acid-catalyzed deprotection and saponification | Atorvastatin sodium salt | nih.gov |

| Sodium Hydroxide (NaOH) in methanol/water | Saponification | Atorvastatin sodium salt | newdrugapprovals.org |

Derivatization for Downstream Synthetic Elongation

While this compound is primarily utilized as a late-stage intermediate for the synthesis of Atorvastatin, its structure presents opportunities for derivatization to create a library of analogues for structure-activity relationship (SAR) studies or to develop new therapeutic agents.

The most synthetically accessible points for derivatization are the α-carbon and the 3-oxo group. As previously mentioned, the α-carbon can be deprotonated to form an enolate, which can then be reacted with various electrophiles. This would allow for the introduction of a wide range of substituents at this position, leading to novel Atorvastatin analogues.

The 3-oxo group itself can be a handle for various chemical modifications. Beyond reduction, it could potentially undergo reactions such as:

Reductive amination: To introduce nitrogen-containing functional groups.

Wittig reaction or related olefination reactions: To form a carbon-carbon double bond.

Addition of organometallic reagents: To introduce new carbon substituents at the 3-position.

Mechanisms of Key Functional Group Interconversions

The key functional group interconversions involving this compound are the reduction of the 3-oxo group and the hydrolysis of the tert-butyl ester.

Mechanism of Diastereoselective Reduction of the 3-Oxo Group:

The diastereoselective reduction of the 3-oxo group is often rationalized by the formation of a chelated intermediate. In the presence of a chelating agent and a hydride source, the substrate can form a cyclic complex involving the 5-hydroxyl group and the 3-oxo group. The hydride is then delivered to the carbonyl carbon from the less sterically hindered face of this complex, leading to the preferential formation of the syn-diol. The exact nature of the transition state and the degree of stereocontrol can be influenced by the choice of reducing agent, chelating agent, solvent, and temperature.

Mechanism of Hydrolysis of the tert-Butyl Ester:

Acid-Catalyzed (AAL1/SN1):

Protonation of the carbonyl oxygen of the ester by an acid catalyst.

Cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid. This is the rate-determining step.

The tert-butyl carbocation is then deprotonated by a weak base (e.g., water) to form isobutylene (B52900) or reacts with a nucleophile (e.g., water) to form tert-butanol.

Base-Promoted (Resistance to BAC2): The standard BAC2 mechanism for ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group. In the case of this compound, the large tert-butyl group sterically shields the carbonyl carbon from the approach of the hydroxide ion, making this pathway kinetically unfavorable.

The understanding of these reaction mechanisms is crucial for optimizing the synthesis of Atorvastatin and for the rational design of new synthetic routes to related compounds.

Future Research Directions and Potential Applications in Organic Synthesis

Development of More Efficient and Sustainable Synthetic Routes for Related Compounds

Research efforts are directed towards:

Process Optimization: Improving reaction conditions, such as catalyst loading and reaction times, to boost yields and throughput. For instance, adjustments in the dosage of catalysts and solvents in related intermediate synthesis have shown significant impacts on product yield. atlantis-press.com

Green Chemistry Approaches: Incorporating principles of green chemistry, such as using biocatalysts or developing solvent-free reaction conditions. Mechanochemical methods, like high-speed vibration milling, have been explored to create atorvastatin (B1662188) lactone in a concise manner, reducing the reliance on traditional solvents. rsc.org

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The reduction of the ketone in 3-Oxo Atorvastatin tert-Butyl Ester to a hydroxyl group is a critical step that establishes one of the two stereocenters in the side chain of atorvastatin. Achieving high stereoselectivity is paramount for the drug's efficacy. Future research is heavily focused on discovering and refining catalytic systems that can perform this transformation with high precision.

Biocatalysis: Enzymes, particularly ketoreductases (KREDs) and diketoreductases, offer exceptional stereoselectivity under mild conditions. nih.govacs.org Research into discovering new enzymes from environmental DNA and optimizing their performance through directed evolution is a promising avenue. nih.gov The use of KREDs can circumvent the need for cryogenic conditions and expensive chiral reagents often used in traditional chemical reductions. acs.org

Asymmetric Catalysis: Developing novel chiral metal catalysts and organocatalysts for the asymmetric reduction of the β-keto ester functionality is an ongoing effort. While methods using reagents like sodium borohydride (B1222165) in the presence of chiral auxiliaries or catalysts exist, the goal is to find more robust and scalable solutions. justia.comgoogle.com

Below is a table summarizing various catalytic approaches for the stereoselective reduction of related keto-esters in statin synthesis.

| Catalyst Type | Specific Catalyst/System | Key Advantages | Reference |

| Biocatalyst | Ketoreductase (KRED) | High stereoselectivity (>99.9% ee), mild conditions, no need for cryogenic temperatures. | acs.org |

| Biocatalyst | Deoxyribose-5-phosphate aldolase (B8822740) (DERA) | Can create two stereocenters in a single tandem reaction. | nih.gov |

| Chemical Catalyst | Sodium Borohydride / (l)-tartaric acid | Established method, but requires cryogenic temperatures (-40 °C). | acs.org |

| Chemical Catalyst | Ti(IV)isopropoxide / Sodium Borohydride | Method for stereoselective reduction. | google.com |

| Chemical Catalyst | Anhydrous CeCl₃ / Sodium Borohydride | Alternative metal-based system for low-temperature reduction. | google.com |

Advanced Mechanistic Understanding of Complex Reaction Systems

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for rational process improvement. Future research will likely employ a combination of advanced analytical techniques and computational modeling to elucidate these mechanisms.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition states, and understand the origins of stereoselectivity in catalytic reductions. mdpi.com This insight can guide the design of more effective catalysts and reaction conditions.

Kinetic Analysis: Detailed kinetic studies of the key reaction steps can help identify rate-limiting steps and optimize reaction parameters for maximum efficiency.

Spectroscopic Analysis: In-situ spectroscopic techniques can provide real-time monitoring of reaction progress, helping to identify transient intermediates and byproducts, which is essential for a complete mechanistic picture.

Diversification of Synthetic Applications for this compound as a Building Block in Other Chemical Entities

While this compound is primarily known for its role in atorvastatin synthesis, its complex and functionalized structure makes it a potentially valuable building block for other novel chemical entities. Future research could explore its derivatization to create libraries of new compounds for various applications.

Drug Discovery: The pyrrole (B145914) core of the molecule is a common scaffold in medicinal chemistry. mdpi.com By modifying the side chains and functional groups of the 3-oxo intermediate, it may be possible to synthesize analogues with different biological activities, potentially leading to new therapeutic agents. For example, research into atorvastatin analogues has explored their potential as anticancer agents. nih.gov

Molecular Probes: The structure could be adapted to create molecular imaging agents. For instance, a radiolabeled version, [¹⁸F]Atorvastatin, has been synthesized to study the mechanisms of statins, demonstrating the potential for creating new research tools from this scaffold. nih.gov

New Materials: While less explored, the unique structure could be incorporated into larger molecules to create new materials with specific optical or electronic properties.

The exploration of this intermediate as a versatile starting material could unlock new avenues in synthetic chemistry beyond its current primary use.

Q & A

Q. What are the common synthetic routes for 3-Oxo Atorvastatin tert-Butyl Ester, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves β-keto ester intermediates (e.g., tert-butyl 3-oxobutanoate analogs) and stereoselective reduction. Key steps include:

- Enolate formation : Using chiral catalysts (e.g., LHMDS) to control the configuration of hydroxyl groups during reduction .

- Protection/deprotection strategies : tert-Butyl esters are often employed for carboxylate protection due to their stability under basic conditions, as seen in Atorvastatin intermediate synthesis .

- Chromatographic purification : Reverse-phase HPLC ensures enantiomeric purity, critical for biological activity .

Methodological guidance: Optimize solvent polarity and temperature during reduction to minimize racemization .

Q. Which analytical techniques are recommended for quantifying this compound in reaction mixtures?

- HPLC-UV : Use C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) for baseline separation. Detection at 240–260 nm is optimal for β-keto esters .

- LC-MS/MS : Provides high sensitivity for trace analysis, especially in biological matrices. Electrospray ionization (ESI) in positive mode is preferred .

- NMR spectroscopy : - and -NMR confirm structural integrity, particularly for distinguishing keto-enol tautomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

- X-ray crystallography : Definitive proof of configuration for crystalline intermediates .

- Chiral derivatization : Use Mosher’s acid to assign absolute configuration via -NMR .

- Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Temperature control : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester .

- Lyophilization : For solid-state stability, lyophilize with cryoprotectants (e.g., trehalose) to avoid keto-enol shifts .

- Impurity monitoring : Accelerated stability studies (40°C/75% RH) with LC-MS identify degradation pathways (e.g., oxidation at the 3-oxo group) .

Q. How can enantiomeric impurities in this compound be quantified during process scale-up?

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Hepatocyte incubations : Human primary hepatocytes assess esterase-mediated hydrolysis to the active acid form .

- Microsomal assays : Monitor CYP450-mediated oxidation using LC-MS/MS. Include NADPH cofactors to simulate hepatic metabolism .

Data Contradictions and Methodological Challenges

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.